An In-depth Technical Guide to 3,5-Difluorinated Aromatic Isocyanates for Advanced Research and Drug Development
An In-depth Technical Guide to 3,5-Difluorinated Aromatic Isocyanates for Advanced Research and Drug Development
A Note on Chemical Nomenclature: The request specified "3,5-Difluorobenzyl isocyanate." However, a thorough review of chemical databases and scientific literature indicates that this compound is not readily commercially available and is sparsely documented. In contrast, 3,5-Difluorophenyl isocyanate is a well-characterized and accessible reagent. This guide will focus on the latter, providing comprehensive technical data. The "phenyl" designation indicates the isocyanate group is directly attached to the benzene ring, whereas a "benzyl" group would contain a methylene (-CH2-) spacer. Information on a potential synthetic precursor, 3,5-Difluorobenzyl bromide , is also provided for researchers interested in the synthesis of the corresponding benzyl isocyanate.
3,5-Difluorophenyl Isocyanate: A Key Building Block
3,5-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives, often enhancing metabolic stability and binding affinity in biological systems.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 83594-83-6 | [1][2][3] |
| Molecular Formula | C7H3F2NO | [1][2] |
| Molecular Weight | 155.10 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.31 g/mL | [2][3] |
| Boiling Point | 159 °C | [3] |
| Refractive Index | 1.493 | [3] |
| Purity | Typically ≥97% | [2] |
Synthesis of 3,5-Difluorophenyl Isocyanate
While specific laboratory preparations of 3,5-Difluorophenyl isocyanate are not detailed in the provided search results, isocyanates are commonly synthesized from the corresponding amine. The general pathway involves the reaction of 3,5-difluoroaniline with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. This reaction is typically carried out in an inert solvent.
Caption: General synthesis of 3,5-Difluorophenyl isocyanate.
Applications in Research and Development
The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, forming stable urethane, urea, and thiocarbamate linkages, respectively. This reactivity makes 3,5-Difluorophenyl isocyanate a versatile building block for creating libraries of compounds in drug discovery programs. The difluorophenyl moiety can serve as a key pharmacophore, interacting with biological targets through various non-covalent interactions.
Safety and Handling
3,5-Difluorophenyl isocyanate is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is flammable and harmful if swallowed, in contact with skin, or inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]
| Hazard Statement | Code |
| Flammable liquid and vapour | H226 |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Data sourced from Georganics.[4]
3,5-Difluorobenzyl Bromide: A Precursor for Benzyl Isocyanates
For researchers specifically interested in synthesizing 3,5-Difluorobenzyl isocyanate, the corresponding benzyl bromide is the logical starting material.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 141776-91-2 | [5] |
| Molecular Formula | C7H5BrF2 | [6] |
| Molecular Weight | 207.02 g/mol | [7] |
| Appearance | Clear liquid | |
| Density | 1.6 g/mL at 25 °C | [8] |
| Boiling Point | 65 °C at 4.5 mmHg | [8] |
| Refractive Index | n20/D 1.521 | [8] |
Synthesis of 3,5-Difluorobenzyl Bromide
A common method for the synthesis of 3,5-Difluorobenzyl bromide from 3,5-difluorobenzyl alcohol is the Appel reaction, using carbon tetrabromide and triphenylphosphine.
-
To a dry reaction flask, add triphenylphosphine (10.5 mmol) and carbon tetrabromide (10.5 mmol).
-
Add 25 mL of diethyl ether and stir the resulting mixture at room temperature for 30 minutes.
-
Slowly add a solution of 3,5-difluorobenzyl alcohol (10.5 mmol) in diethyl ether to the reaction mixture.
-
Continue stirring at 25 °C for 40 minutes.
-
Upon completion of the reaction, add petroleum ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by silica gel chromatography using hexane as the eluent to obtain 3,5-Difluorobenzyl bromide.[8]
Caption: Synthesis of 3,5-Difluorobenzyl bromide via the Appel reaction.
Proposed Synthesis of 3,5-Difluorobenzyl Isocyanate
With 3,5-Difluorobenzyl bromide in hand, a potential route to the desired 3,5-Difluorobenzyl isocyanate is through reaction with a cyanate salt, such as sodium cyanate, in a polar aprotic solvent like dimethylformamide (DMF).
-
Dissolve 3,5-Difluorobenzyl bromide in anhydrous DMF.
-
Add sodium cyanate to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography-mass spectrometry.
-
Upon completion, the reaction mixture would be worked up, likely involving an aqueous extraction to remove DMF and inorganic salts, followed by drying of the organic layer and purification by distillation or chromatography.
Note: This is a generalized procedure, and optimization of reaction conditions (temperature, reaction time, and purification method) would be necessary.
Conclusion
While the initially requested "3,5-Difluorobenzyl isocyanate" is not a readily available chemical, this guide provides a comprehensive overview of the closely related and commercially accessible 3,5-Difluorophenyl isocyanate . For researchers requiring the benzyl analogue, a synthetic pathway starting from the corresponding benzyl bromide is proposed. The fluorinated aromatic isocyanates are powerful tools in medicinal chemistry and materials science, and a clear understanding of their properties and synthesis is crucial for their effective application.
References
-
Georganics. (n.d.). 3,5-Difluorophenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3,5-Difluorophenyl isocyanate. Retrieved from [Link]
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3,5-Difluorophenyl isocyanate [oakwoodchemical.com]
- 4. 3,5-Difluorophenyl isocyanate - High purity | EN [georganics.sk]
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